molecular formula C5H11BrO B046803 5-Bromopentan-1-ol CAS No. 34626-51-2

5-Bromopentan-1-ol

Cat. No.: B046803
CAS No.: 34626-51-2
M. Wt: 167.04 g/mol
InChI Key: WJVQJXVMLRGNGA-UHFFFAOYSA-N
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Description

5-Bromopentan-1-ol is an organic compound with the molecular formula C5H11BrO. It is a brominated alcohol, specifically a primary alcohol with a bromine atom attached to the fifth carbon of a pentanol chain. This compound is a colorless to pale yellow liquid and is used as an intermediate in organic synthesis and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromopentan-1-ol can be synthesized from 1,5-pentanediol using hydrobromic acid. The reaction involves stirring 1,5-pentanediol with 40% hydrobromic acid in benzene at 70-80°C for 15 hours. The product is then purified through washing with sodium hydroxide, hydrochloric acid, and brine, followed by drying over anhydrous sodium sulfate .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The primary alcohol group can be oxidized to form 5-bromopentanal or further to 5-bromopentanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromine atom can be reduced to form pentan-1-ol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or amines in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

Major Products:

    Substitution: 5-hydroxypentan-1-ol, 5-cyanopentan-1-ol, 5-aminopentan-1-ol.

    Oxidation: 5-bromopentanal, 5-bromopentanoic acid.

    Reduction: Pentan-1-ol.

Scientific Research Applications

5-Bromopentan-1-ol is used in various scientific research applications:

Comparison with Similar Compounds

    4-Bromo-1-butanol: Similar structure but with a shorter carbon chain.

    6-Bromo-1-hexanol: Similar structure but with a longer carbon chain.

    3-Bromo-1-propanol: Similar structure but with an even shorter carbon chain.

Comparison: 5-Bromopentan-1-ol is unique due to its specific chain length, which provides a balance between reactivity and stability. The position of the bromine atom on the fifth carbon allows for specific reactivity patterns that are different from its shorter or longer chain analogs .

Properties

IUPAC Name

5-bromopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO/c6-4-2-1-3-5-7/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVQJXVMLRGNGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3067861
Record name 1-Pentanol, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3067861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34626-51-2
Record name 5-Bromo-1-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34626-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentanol, 5-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034626512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pentanol, 5-bromo-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Pentanol, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3067861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1-pentanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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